molecular formula C12H15N B1392000 2-(2-Cyclohexenyl)-5-methylpyridine CAS No. 1187163-22-9

2-(2-Cyclohexenyl)-5-methylpyridine

Cat. No.: B1392000
CAS No.: 1187163-22-9
M. Wt: 173.25 g/mol
InChI Key: NPAWOQXIVDLAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclohexenyl)-5-methylpyridine is an organic compound that features a pyridine ring substituted with a cyclohexenyl group and a methyl group. This compound is of interest due to its unique chemical structure, which combines the aromatic properties of pyridine with the alicyclic characteristics of cyclohexene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexenyl)-5-methylpyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a cyclohexenyl derivative with a pyridine derivative in the presence of a catalyst. Specific reaction conditions such as temperature, solvent, and catalyst type can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and cost-effectiveness. Continuous flow synthesis is one such method, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexenyl)-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield this compound N-oxide, while reduction could produce 2-(cyclohexyl)-5-methylpyridine .

Scientific Research Applications

2-(2-Cyclohexenyl)-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexenyl)-5-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexenyl-substituted pyridines and methyl-substituted pyridines. Examples are 2-(2-Cyclohexenyl)pyridine and 2-(2-Cyclohexenyl)-4-methylpyridine.

Uniqueness

What sets 2-(2-Cyclohexenyl)-5-methylpyridine apart is its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective .

Biological Activity

2-(2-Cyclohexenyl)-5-methylpyridine is a heterocyclic compound that has garnered interest in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

  • Molecular Formula : C12H13N
  • Molecular Weight : 173.24 g/mol
  • Structure : The compound features a pyridine ring substituted with a cyclohexenyl group and a methyl group at the 5-position.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial and anticancer properties. Below is a summary of its significant biological effects:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.
  • Anticancer Properties : Preliminary investigations indicate that this compound may possess anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. This inhibition can lead to reduced growth rates and increased cell death.
  • Receptor Modulation : It is hypothesized that the compound can bind to various receptors, altering their activity. This modulation can influence signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Study :
    • A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This result indicates significant antibacterial potential, warranting further exploration into its use as an antibiotic.
  • Cancer Cell Line Testing :
    • In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with 50 µM of this compound resulted in a 40% reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)40% reduction in viability at 50 µM
AntimicrobialEscherichia coliActive at varying concentrations

Properties

IUPAC Name

2-cyclohex-2-en-1-yl-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWOQXIVDLAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CCCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Cyclohexenyl)-5-methylpyridine
Reactant of Route 2
2-(2-Cyclohexenyl)-5-methylpyridine
Reactant of Route 3
2-(2-Cyclohexenyl)-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(2-Cyclohexenyl)-5-methylpyridine
Reactant of Route 5
2-(2-Cyclohexenyl)-5-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(2-Cyclohexenyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.